![molecular formula C18H32BrN3O5S B12932867 N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that includes a bromoethoxy group, an ethoxy chain, and a thienoimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves multiple steps, starting with the preparation of the bromoethoxy intermediate. The reaction typically involves the following steps:
Preparation of Bromoethoxy Intermediate: The initial step involves the reaction of ethylene glycol with hydrobromic acid to form 2-bromoethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromoethoxy)ethanol.
Formation of Ethoxy Chain: The 2-(2-bromoethoxy)ethanol is further reacted with additional ethylene oxide to extend the ethoxy chain, resulting in 2-(2-(2-bromoethoxy)ethoxy)ethanol.
Coupling with Thienoimidazole: The extended ethoxy chain is then coupled with a thienoimidazole derivative under specific reaction conditions, such as the presence of a base and a suitable solvent, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thienoimidazole ring and the ethoxy chain.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Aplicaciones Científicas De Investigación
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(2-(2-Bromoethoxy)ethoxy)ethyl)acetamide: This compound shares a similar bromoethoxy and ethoxy chain but lacks the thienoimidazole ring.
Carbamic acid, N- [2- [2- (2-bromoethoxy)ethoxy]ethyl]-, 1,1-dimethylethyl ester: This compound has a similar bromoethoxy and ethoxy chain but differs in the ester functional group.
Uniqueness
N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to its combination of a bromoethoxy chain and a thienoimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C18H32BrN3O5S |
|---|---|
Peso molecular |
482.4 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H32BrN3O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
Clave InChI |
BBAOPWJWXDYKOL-ZOBUZTSGSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCBr)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl stearate](/img/structure/B12932801.png)
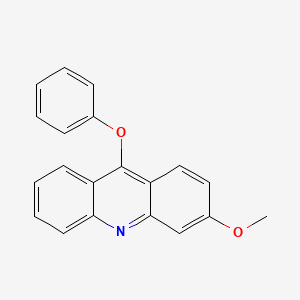
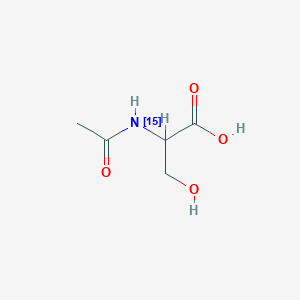
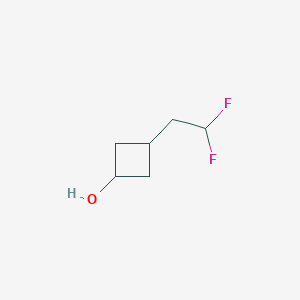
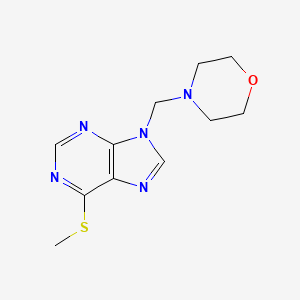
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

![2-[4-(Cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12932833.png)
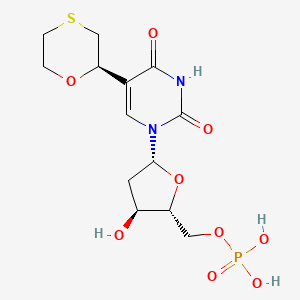
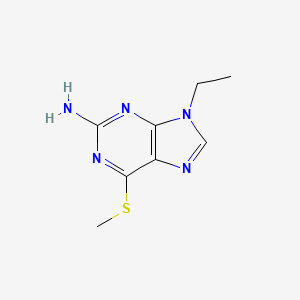

![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
![4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12932850.png)
